Haloxyfop-sodium

Description

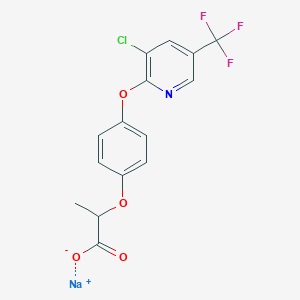

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4.Na/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19;/h2-8H,1H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZVBQWEFKXWJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69806-34-4 (Parent) | |

| Record name | Haloxyfop-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20990075 | |

| Record name | Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69806-86-6 | |

| Record name | Haloxyfop-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYFOP-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8926AE2C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Phytotoxicology

Molecular Target Site: Acetyl-CoA Carboxylase (ACCase) Inhibition

The primary mode of action for haloxyfop (B150297) is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). sdiarticle3.comherts.ac.uk ACCase is a vital enzyme in the de novo fatty acid biosynthetic pathway, responsible for catalyzing the formation of malonyl-CoA from acetyl-CoA. sdiarticle3.comnih.gov This reaction is the first and committed step in the synthesis of long-chain fatty acids. nih.govscispace.comnih.gov Haloxyfop specifically targets the carboxyltransferase (CT) domain of ACCase, which is crucial for the enzyme's function. nih.govresearchgate.netnih.gov The herbicidally active form is the R-isomer of haloxyfop. fao.orgwho.int

Structural and kinetic studies have revealed that haloxyfop acts as a competitive inhibitor of ACCase. nih.gov It binds to the active site within the carboxyltransferase (CT) domain, which is located at the interface of an enzyme dimer. nih.govresearchgate.net This binding action is incompatible with the binding of the natural substrate, acetyl-CoA, effectively blocking the transcarboxylation step of the catalytic cycle. nih.govscielo.br This inhibition is highly potent, with nanomolar concentrations of haloxyfop being sufficient to block ACCase activity in susceptible species like maize. nih.gov

By inhibiting ACCase, haloxyfop effectively shuts down the de novo synthesis of fatty acids in susceptible plants. sdiarticle3.comnih.gov This blockage prevents the production of malonyl-CoA, the essential building block for creating longer fatty acid chains. nih.gov Research has demonstrated a strong and rapid inhibition of fatty acid biosynthesis in the roots of sensitive species, such as wheat and maize, following a short-term treatment with haloxyfop. researchgate.netnih.gov This immediate disruption of a critical metabolic pathway is the foundational event leading to the herbicide's phytotoxic effects.

Fatty acids are indispensable for the formation and maintenance of all cellular membranes, as they are the core components of phospholipids (B1166683) and other essential lipids. The haloxyfop-induced cessation of fatty acid production leads to an impaired ability to synthesize new membranes. sdiarticle3.com This deficit is particularly damaging in rapidly growing regions of the plant. The inability to form new cell membranes disrupts cell division, hinders the repair of existing membranes, and ultimately leads to a loss of cellular integrity and compartmentalization, causing cell death. sdiarticle3.com

Cellular and Biochemical Effects in Sensitive Plants

The molecular inhibition of ACCase translates into observable and damaging effects at the cellular and whole-plant level. These effects include a rapid halt in growth and the induction of severe cellular stress.

A primary symptom of haloxyfop action is the swift cessation of plant growth. The active form of the herbicide is translocated through the plant's vascular systems and accumulates in areas of high metabolic activity, particularly the meristematic tissues in root and shoot tips. sdiarticle3.com These tissues are responsible for cell division and plant growth. By concentrating in these regions, haloxyfop's inhibition of fatty acid synthesis has a maximal impact, halting the production of new cells and leading to a rapid stop in root and leaf development. Studies on Allium cepa have demonstrated a clear dose-dependent inhibition of root growth following exposure to a haloxyfop compound. nih.gov

Table 1: Effect of Haloxyfop-R-methyl on Root Growth of Allium cepa

Data adapted from a study on Allium cepa root growth inhibition after 96 hours of exposure. nih.gov

In addition to inhibiting lipid synthesis, a key phytotoxic mechanism of haloxyfop is the induction of oxidative stress. sdiarticle3.comnih.gov Herbicide treatment leads to the overproduction of highly reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH⁻) within the plant tissues. noaa.govmdpi.com When the generation of these ROS overwhelms the plant's antioxidant defense system, a state of oxidative stress occurs. noaa.gov These ROS molecules can cause widespread cellular damage by oxidizing essential macromolecules, including lipid peroxidation of membranes, protein denaturation, and DNA mutation, contributing significantly to cell death. mdpi.com

Plants attempt to counteract this by modulating their antioxidant enzyme systems. Research has shown that treatment with a haloxyfop compound can alter the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POX) in wheat leaves, indicating a response to heightened oxidative stress.

Table 2: Generalised Response of Antioxidant Enzymes to Haloxyfop-induced Stress

This table summarises general findings on antioxidant enzyme responses in susceptible plants under haloxyfop-induced stress.

Alterations in Antioxidant Enzyme Activities within Plant Cells (e.g., Superoxide Dismutase, Peroxidase)

Haloxyfop's primary mode of action, the inhibition of acetyl-CoA carboxylase (ACCase), triggers a secondary effect of oxidative stress within susceptible plant cells. nih.gov This stress is characterized by the overproduction of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can cause significant damage to cellular components like lipids, proteins, and DNA. pjoes.com

Plants possess a sophisticated antioxidant defense system to mitigate the damaging effects of ROS. Key enzymes in this system include superoxide dismutase (SOD) and peroxidase (POD). nih.gov SOD catalyzes the conversion of superoxide radicals into the less harmful hydrogen peroxide and molecular oxygen. pjoes.com POD then participates in the detoxification of hydrogen peroxide. nih.gov

Research demonstrates that the application of haloxyfop induces significant changes in the activity of these protective enzymes. In studies on wheat (Triticum vulgare L.), treatment with a form of haloxyfop led to a notable increase in both SOD and guaiacol (B22219) peroxidase (POX) activity. pjoes.comresearchgate.net This enzymatic surge is the plant's defense response to the accumulation of ROS caused by the herbicide. pjoes.com The increase in POD activity, in particular, is likely linked to the peroxidation of membrane lipids, a direct consequence of oxidative damage. researchgate.net However, this defensive induction is often insufficient to counteract the severe stress, ultimately leading to cell death. pjoes.com

The table below summarizes the observed enzymatic response in wheat leaves following treatment with haloxyfop-ethoxyethyl, a related compound that metabolizes to haloxyfop acid.

Table 1: Antioxidant Enzyme Response to Haloxyfop Treatment in Wheat Leaves

| Enzyme | Observed Activity Change | Implication |

|---|---|---|

| Superoxide Dismutase (SOD) | Significant increase | Response to high levels of superoxide radicals (O₂⁻). pjoes.compjoes.com |

| Peroxidase (POD/POX) | Significant increase | Response to elevated hydrogen peroxide (H₂O₂) and lipid peroxidation. researchgate.net |

Microscopic and Macroscopic Phytotoxicological Manifestations

The biochemical disruption caused by haloxyfop manifests in distinct and observable phytotoxic symptoms, progressing from cellular-level damage to whole-plant mortality. mdpi.com

Necrosis of Meristematic Regions

A primary and critical symptom of haloxyfop toxicity is the necrosis, or death, of meristematic tissues. scielo.br These are the plant's active growth centers, such as shoot tips and root apices, which have a high demand for fatty acid synthesis for the formation of new cell membranes. mdpi.comfrontiersin.org By inhibiting ACCase, haloxyfop halts the production of these essential lipids, leading to a cessation of cell division and growth. scielo.br This results in the decay and death of these vital regions, effectively stopping plant development. scielo.br

Chlorotic Spots on Foliar Tissues

Following the initial damage to the meristems, visible symptoms appear on the leaves. Chlorosis, a yellowing of the leaf tissue, is a common macroscopic sign. scielo.brpurduelandscapereport.org This occurs due to the degradation of chlorophyll (B73375), which can be a secondary effect of the widespread metabolic disruption and oxidative stress within the plant. agrio.app These chlorotic spots or patches are an external indicator of the systemic damage progressing internally. scielo.br

Overall Plant Mortality Timeframe

The progression from initial symptoms to complete plant death occurs over several weeks. After application, susceptible plants typically cease growth within a few hours or days. mdpi.com Visible symptoms, such as the reddening of the leaf center and yellowing at the tips, may appear within two weeks. 4farmers.com.au Necrotic symptoms in the growing tissues are often observable after one week. scielo.br Complete plant mortality generally occurs within a timeframe of two to six weeks. 4farmers.com.au

Table 2: Timeline of Haloxyfop Phytotoxicity

| Timeframe | Macroscopic Symptom | Underlying Cause |

|---|---|---|

| 1-7 Days | Cessation of growth. mdpi.com | Inhibition of fatty acid synthesis via ACCase blocking. mdpi.com |

| 1-2 Weeks | Necrotic symptoms in growing tissues, leaf reddening, chlorosis (yellowing). scielo.br4farmers.com.au | Death of meristematic cells, chlorophyll degradation. scielo.br |

| 2-6 Weeks | Complete plant mortality. 4farmers.com.au | Systemic metabolic failure and cellular damage. scielo.br |

Comparative Analysis with Other ACCase Inhibitors

Haloxyfop is a member of the aryloxyphenoxypropionate ("FOP") chemical family, one of several groups of herbicides that target the ACCase enzyme. mdpi.com Other major groups include the cyclohexanediones ("DIMs") and phenylpyrazolines ("DENs"). frontiersin.org While all three inhibit the same enzyme, they do so through distinct molecular interactions. scielo.br

Distinct Binding Modes and Conformational Changes in ACCase Enzyme

The site of action for these herbicides is the carboxyltransferase (CT) domain of the ACCase enzyme. scielo.brnih.gov Structural studies reveal that FOPs, DIMs, and DENs bind to distinct, albeit potentially overlapping, regions at the interface of the CT domain's dimer structure. scielo.brnih.gov

A key difference lies in the conformational changes they induce in the enzyme upon binding. The anchoring of FOP herbicides like haloxyfop near the enzyme's active site requires a large conformational change in the dimer interface. mdpi.comnih.govresearchgate.netresearchgate.net In contrast, DIM and DEN herbicides probe a different region of the dimer interface and necessitate only small, yet critical, conformational adjustments for their binding. mdpi.comresearchgate.netresearchgate.net

This distinction in binding mode and induced conformational change is significant. It provides a molecular basis for why certain mutations in the ACCase gene can confer resistance to one class of these herbicides but not another, and it explains the differences in their respective weed control spectrums. mdpi.comresearchgate.net

Table 3: Comparison of ACCase Inhibitor Binding Characteristics

| Herbicide Class | Example Compound | Binding Location | Induced Conformational Change |

|---|---|---|---|

| Aryloxyphenoxypropionates (FOPs) | Haloxyfop | CT Domain Dimer Interface nih.gov | Large mdpi.comresearchgate.net |

| Cyclohexanediones (DIMs) | Tepraloxydim | CT Domain Dimer Interface researchgate.net | Small mdpi.comresearchgate.net |

| Phenylpyrazolines (DENs) | Pinoxaden | CT Domain Dimer Interface nih.gov | Small mdpi.com |

Plant Metabolism and Herbicide Selectivity

Uptake and Translocation in Plant Systems

The movement of haloxyfop (B150297) from the leaf surface to its site of action within the plant is a multi-step process involving absorption, conversion to its active form, and transport.

Following foliar application, the ester forms of haloxyfop are rapidly absorbed by the leaves of treated plants. fao.orgcambridge.org Studies have shown that foliar absorption of 14C-haloxyfop-methyl can be almost complete within 48 hours. cambridge.org The rate of absorption can be influenced by environmental factors such as relative humidity and the presence of adjuvants in the spray solution. cambridge.org For instance, greater foliar absorption and translocation have been observed at higher relative humidity. cambridge.org The lipophilicity of the ester forms facilitates their penetration through the waxy cuticle of the plant leaf.

| Plant Species | Time After Treatment (hours) | Absorption (% of Applied) | Influencing Factor |

|---|---|---|---|

| Corn (Zea mays) | 48 | Nearly Complete | - |

| Soybean (Glycine max) | 48 | Significant | - |

| Yellow Foxtail (Setaria glauca) | 48 | Significant | - |

| Corn (Zea mays) | Not Specified | Greater at 70% RH vs 30% RH | Relative Humidity |

Once inside the leaf, the ester forms of haloxyfop undergo rapid hydrolysis to form the herbicidally active free acid, haloxyfop-acid. fao.orgfao.orgacs.org This conversion is a critical step, as the acid form is the molecule that actually inhibits the target enzyme. fao.orgacs.org Studies on various plant species, including soybean and cotton, have demonstrated that very little of the applied ester remains in the treated leaves even a short time after application, with the majority being converted to haloxyfop-acid and its conjugates. fao.orgfao.orgfao.org For example, in soybean leaves treated with different esters of haloxyfop, rapid hydrolysis to the parent acid was observed, with the rate varying slightly depending on the specific ester. fao.org

| Plant Species | Ester Form | Observation | Time After Treatment |

|---|---|---|---|

| Soybean | Methyl, Butyl, Ethoxyethyl | Rapid hydrolysis to haloxyfop-acid. | 2, 4, and 8 days |

| Cotton | Butyl ester | No haloxyfop butyl ester identified; free acid and conjugates found. | 78 and 105 days |

| Sugar Beet | Haloxyfop-P-methyl | Esters are broken down quickly to release free acid. | Not Specified |

Following its conversion to the active acid form, haloxyfop is readily translocated from the treated leaves to other parts of the plant, particularly to areas of active growth known as meristematic tissues. fao.orgfao.orgsdiarticle3.com This systemic movement occurs via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules. ucanr.eduncsu.edu The accumulation of haloxyfop-acid in the meristems of roots and shoots is crucial for its herbicidal effect, as this is where cell division and growth occur. sdiarticle3.comucanr.edu Studies have shown significant translocation of the radiolabeled herbicide from the treated leaf to the rest of the plant within 48 hours of application. cambridge.org

Haloxyfop is a chiral molecule, meaning it exists in two mirror-image forms, or enantiomers: the R-enantiomer and the S-enantiomer. The herbicidal activity is almost exclusively associated with the R-enantiomer. acs.orgnih.gov Research has demonstrated that, unlike in soil where the S-enantiomer can be converted to the herbicidally active R-enantiomer, no such interconversion occurs within plant systems. nih.govresearchgate.net Studies on blackgrass and garden cress showed that when either racemic or enantiopure haloxyfop-methyl was applied, the enantiomeric composition remained unchanged within the plant tissues. nih.gov This lack of isomerization in plants underscores the importance of using the R-enantiomer (haloxyfop-P) in formulations to achieve maximum efficacy at lower application rates. fao.org

Mechanisms of Herbicide Selectivity in Broadleaf Crops

The selective control of grass weeds in broadleaf crops is a key feature of haloxyfop. This selectivity is primarily based on a fundamental difference in the target enzyme between grasses and broadleaf plants.

The molecular target of haloxyfop is the enzyme acetyl-coenzyme A carboxylase (ACCase), which plays a vital role in the biosynthesis of fatty acids. pomais.comucanr.edu Fatty acids are essential components of cell membranes. Inhibition of ACCase disrupts the production of these membranes, leading to a cessation of growth and eventual death of the plant. stackexchange.com

The basis for the selectivity of haloxyfop lies in the structural differences of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). ucanr.edupressbooks.pub Grass species possess a eukaryotic form of ACCase in both their cytoplasm and chloroplasts, which is susceptible to inhibition by haloxyfop. stackexchange.com In contrast, broadleaf plants have this susceptible eukaryotic form in their cytoplasm but possess a resistant, prokaryotic form of the enzyme in their chloroplasts. stackexchange.com As the primary site of fatty acid synthesis for membrane production is in the chloroplasts, the presence of this resistant ACCase isoform in broadleaf plants allows them to survive treatment with haloxyfop, while the susceptible grasses are controlled. stackexchange.comunl.edu

Role of Plant Metabolism in Detoxification within Tolerant Crop Species

The tolerance of certain crop species to haloxyfop-sodium is largely attributed to their ability to rapidly metabolize the active herbicide into non-toxic or less toxic compounds. scielo.bragrilife.org This detoxification is a multi-step process. nih.govresearchgate.netmdpi.com When haloxyfop esters are applied, they are quickly hydrolyzed to the herbicidally active form, haloxyfop acid. fao.orgcambridge.org

In tolerant species, this active acid form undergoes further metabolic conversion. The primary detoxification pathway involves the conjugation of the haloxyfop acid with endogenous plant substances, such as sugars (to form glycosides) or lipids (to form triglycerides). fao.orgfao.org These conjugation reactions render the herbicide inactive and facilitate its sequestration within the plant cell, often in the vacuole, or incorporation into cell wall components. researchgate.netmdpi.com

The rate of this metabolic detoxification is a critical factor in determining selectivity. nih.gov Tolerant broad-leaved crops can metabolize haloxyfop acid more rapidly and efficiently than susceptible grass weeds. eurofins.denih.gov This rapid detoxification prevents the herbicide from accumulating at its site of action—the acetyl-CoA carboxylase (ACCase) enzyme—at concentrations high enough to cause phytotoxicity. eurofins.deherts.ac.uk In contrast, susceptible grasses metabolize the herbicide much more slowly, leading to the inhibition of fatty acid biosynthesis and eventual cell death. eurofins.denih.gov

In some cases, the selectivity of aryloxyphenoxypropionate herbicides like haloxyfop in certain monocotyledonous crops, such as wheat or rye, can be enhanced by the use of "safeners." These chemical agents are co-applied with the herbicide and work by stimulating the crop's natural defense mechanisms, accelerating the detoxification process and protecting it from herbicide injury. eurofins.de

Influence of Application Timing (Post-Emergence) on Selectivity

This compound is a systemic, post-emergence herbicide, meaning it is applied after both the crop and weeds have emerged from the soil. fao.orgherts.ac.ukresearchgate.net The timing of this application is a critical factor that influences its selectivity and effectiveness. wiserpub.com

The selectivity of post-emergence herbicides can be dependent on the growth stage of the crop and the target weeds at the time of application. fao.orgwiserpub.com While the primary basis for haloxyfop's selectivity is biochemical, the physiological state of the plant can affect its ability to metabolize the herbicide. Applying the herbicide when the crop is at a tolerant growth stage ensures it has the metabolic capacity to detoxify the chemical without sustaining significant injury. researchgate.net

Conversely, weeds are typically most susceptible to herbicides during their early, active growth stages. wiserpub.com Therefore, post-emergence applications are timed to coincide with this period of weed vulnerability to achieve maximum control. isws.org.in Label directions for haloxyfop products often specify application timing based on the growth stage of the weeds to be controlled. fao.org For some crops, there are also restrictions on the latest growth stage at which the herbicide can be applied to avoid potential crop injury. For example, in canola, application may be restricted to before the commencement of stem elongation or the 8-leaf stage. genfarm.com.au Applying the herbicide outside the recommended window can lead to reduced selectivity and potential damage to the crop. researchgate.net

Metabolite Profiles in Crops

Following application, this compound is metabolized within plant tissues into various other compounds. The profile of these metabolites is a key aspect of its behavior and selectivity in plants.

Major Metabolites and Conjugates in Plant Tissues

Research has shown that once absorbed by the plant, haloxyfop esters (such as haloxyfop-methyl) are very rapidly hydrolyzed to the free acid, haloxyfop. cambridge.orgfao.org This de-esterification is a crucial first step, as the acid form is the herbicidally active molecule that is translocated throughout the plant. fao.orgcambridge.orgcambridge.org

The primary metabolic fate of the haloxyfop acid in plants is conjugation. fao.orgfao.org The haloxyfop molecule itself generally remains intact, but it is bound to other molecules within the plant. fao.org These conjugates are typically categorized as polar or non-polar metabolites and often constitute the major portion of the total herbicide residue in plant tissues. fao.orgfao.org

Polar Conjugates : These are primarily glycoside conjugates, where the haloxyfop acid is linked to a sugar molecule. These water-soluble conjugates are considered detoxification products. fao.org

Non-Polar Conjugates : In some plants, haloxyfop can be incorporated into lipids, such as triglycerides. These non-polar metabolites are another form of detoxification and sequestration. fao.orgfao.org

Studies in various crops have identified the distribution of these metabolites. For example, in cotton, the residue in the seed consisted almost entirely of free haloxyfop acid and its conjugates. fao.org In sugar beet, the residue in the roots at maturity was composed of haloxyfop-P acid and various conjugates. fao.org Similarly, in lettuce, the main residue component was haloxyfop-P acid, with a smaller percentage accounted for by conjugates. fao.org

The table below summarizes the major metabolites of haloxyfop found in different plant tissues based on research findings.

| Plant/Tissue | Major Metabolites and Conjugates | Percentage of Total Residue (approximate) |

| Soybean, Shattercane, Yellow Foxtail | Haloxyfop (acid form), Polar products (conjugates) | Varies by species and time after treatment cambridge.org |

| Cotton Seed | Haloxyfop (free acid), Haloxyfop conjugates | 98% (32% free acid, 66% conjugates at day 105) fao.org |

| Cotton Oil | Haloxyfop conjugates (likely triglycerides) | 100% fao.org |

| Sugar Beet Roots | Haloxyfop-P (acid), Conjugate 1, Haloxyfop-P glycoside conjugate 1 | 70% (31% acid, 19% Conj. 1, 20% Glycoside Conj. 1) fao.org |

| Lettuce (Inner Leaves) | Haloxyfop-P (acid), Various conjugates | 98.4% (93% acid, 5.4% conjugates) fao.org |

| Lettuce (Outer Leaves) | Haloxyfop-P (acid), Conjugate 1, Glycoside conjugate 1, Glycoside conjugate 2 | 85% (38% acid, 24% Conj. 1, 6.9% Glycoside Conj. 1, 23% Glycoside Conj. 2) fao.org |

Herbicide Resistance Evolution and Management

Mechanisms of Resistance in Weed Biotypes

Target-Site Resistance (TSR)

Target-site resistance (TSR) occurs when a modification in the herbicide's target protein prevents the herbicide from binding effectively, thereby rendering it ineffective. grdc.com.aucroplife.org.au For Haloxyfop-sodium and other ACCase inhibitors, this involves alterations to the acetyl-CoA carboxylase (ACCase) enzyme. cambridge.org

The primary mechanism of target-site resistance to this compound involves genetic mutations that alter the structure of the ACCase enzyme, specifically within the carboxyltransferase (CT) domain where the herbicide binds. researchgate.netweedscience.orgnih.gov These mutations reduce the binding affinity of the herbicide to the enzyme, allowing fatty acid synthesis to continue even in the presence of the herbicide. Several weed species have evolved resistance to ACCase inhibitors through this mechanism. cambridge.orgresearchgate.net

Specific point mutations in the ACCase gene have been identified that confer resistance to this compound. These mutations result in the substitution of one amino acid for another at a critical position in the enzyme.

A notable example is the Ile-2041 to Thr-2041 mutation in Poa annua . Research has identified a mutation at position 2041 in the ACCase gene of Poa annua (annual bluegrass) that leads to the replacement of isoleucine (Ile) with threonine (Thr). researchgate.netnih.gov This specific substitution is associated with resistance to haloxyfop (B150297). researchgate.netweedscience.orgnih.gov Interestingly, this Thr-2041 mutation does not appear to significantly change the conformational structure of the CT domain, unlike other more common mutations at this position. researchgate.netweedscience.orgresearchgate.net While the Ile-2041 to asparagine (Asn) substitution generally confers a higher level of resistance, the Ile-2041-Thr mutation still provides a significant level of resistance to haloxyfop. nih.govnih.gov A Poa annua population with this mutation was found to be almost 20 times less sensitive to haloxyfop than susceptible populations. researchgate.netweedscience.orgnih.gov

Other documented amino acid substitutions that confer resistance to haloxyfop and other ACCase inhibitors include:

Ile-2041 to Asn: This substitution has been found in Alopecurus japonicus and is known to confer resistance to haloxyfop-R-methyl. nih.gov

Trp-2027 to Cys: This substitution in the ACCase gene confers high resistance to haloxyfop in Chloris virgata and Digitaria insularis. nih.govawsjournal.org

Ile-1781 to Leu: This mutation has been identified in multiple weed species, including Lolium species. bioone.orgcambridge.orgfrontiersin.org

Asp-2078 to Gly: Found in Lolium species, this mutation also contributes to resistance. frontiersin.org

Gly-2096 to Ala: This substitution in smooth barley and hare barley confers a greater level of resistance to haloxyfop than the Ile-1781-Leu substitution. bioone.orgcambridge.org

Table 1: Documented Amino Acid Substitutions in the ACCase Gene Conferring Resistance to Haloxyfop

| Original Amino Acid | Substituted Amino Acid | Position | Weed Species |

| Isoleucine (Ile) | Threonine (Thr) | 2041 | Poa annua, Alopecurus aequalis researchgate.netweedscience.orgnih.govmdpi.comcambridge.org |

| Isoleucine (Ile) | Asparagine (Asn) | 2041 | Alopecurus japonicus, Lolium multiflorum nih.govfrontiersin.org |

| Tryptophan (Trp) | Cysteine (Cys) | 2027 | Chloris virgata, Digitaria insularis nih.govawsjournal.org |

| Isoleucine (Ile) | Leucine (Leu) | 1781 | Lolium rigidum bioone.orgcambridge.orgfrontiersin.org |

| Aspartate (Asp) | Glycine (Gly) | 2078 | Lolium species frontiersin.org |

| Glycine (Gly) | Alanine (Ala) | 2096 | Hordeum glaucum, Hordeum leporinum bioone.orgcambridge.org |

Non-Target-Site Resistance (NTSR)

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. grdc.com.aucroplife.org.au These mechanisms are generally more complex than TSR and can confer resistance to multiple herbicides with different modes of action. grdc.com.auhracglobal.com

One of the primary NTSR mechanisms is the enhanced metabolism of the herbicide within the plant. mdpi.com This process involves enzymes that detoxify the herbicide before it can reach the ACCase enzyme in the chloroplasts. The cytochrome P450 monooxygenase (P450) enzyme family plays a crucial role in this process. hracglobal.comscielo.brnih.gov

P450s can metabolize herbicides through reactions like oxygenation, hydroxylation, or dealkylation, rendering them non-toxic. scielo.br In some resistant weed biotypes, the activity or expression of specific P450 enzymes is elevated, leading to a faster breakdown of this compound. hracglobal.comnih.gov For instance, studies have implicated P450s in the metabolic resistance to ACCase-inhibiting herbicides in species like Lolium rigidum and Alopecurus japonicus. hracglobal.commdpi.com While direct evidence for this compound metabolism by P450s in all resistant species is still under investigation, the broad substrate specificity of these enzymes makes them a likely contributor to NTSR. hracglobal.com However, in a study on a haloxyfop-resistant Poa annua population, pre-treatment with a P450 inhibitor did not alter the resistance level, suggesting that enhanced metabolism was not the cause of resistance in that specific case. researchgate.netweedscience.orgnih.gov

Another NTSR mechanism involves a reduction in the absorption (uptake) of the herbicide through the leaf cuticle or a decrease in its movement (translocation) within the plant to the target meristematic tissues. grdc.com.auadelaide.edu.aufrontiersin.org If the herbicide cannot effectively enter the plant or be transported to its site of action, it cannot exert its phytotoxic effects.

Research has shown that some resistant weed populations exhibit reduced uptake and translocation of herbicides. For example, a resistant population of Chloris virgata absorbed 11.4% less haloxyfop and retained 21% more of the herbicide on the treated leaf compared to a susceptible population. nih.gov Similarly, studies on other grass weeds have indicated that reduced translocation can be a mechanism of resistance. frontiersin.org In some cases, antagonism from other herbicides applied in a tank mix can also reduce the uptake of haloxyfop. For instance, the presence of bentazon has been shown to reduce the leaf penetration of haloxyfop. cambridge.org

Co-occurrence of Multiple Resistance Mechanisms

A significant challenge in managing herbicide resistance is the emergence of weed biotypes resistant to multiple herbicide modes of action. mdpi.com This phenomenon, known as multiple resistance, can occur when a weed population evolves resistance to different herbicides independently or when a single mechanism provides resistance to a broad range of chemicals. cambridge.org

Weed populations, such as those of Lolium rigidum (annual ryegrass) and Alopecurus myosuroides (black-grass), have demonstrated the ability to develop complex resistance profiles. hracglobal.com It is not uncommon for a single plant or population to possess both target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms simultaneously. cambridge.org For instance, a population might have a mutation in the ACCase enzyme conferring resistance to haloxyfop, while also possessing an enhanced ability to metabolize herbicides from different chemical groups, such as ALS inhibitors. hracglobal.com

Research in the Iberian Peninsula has identified numerous cases of multiple resistance, with the most frequent profile being combined resistance to ACCase and ALS inhibitors in grass weeds found in cereal and rice crops. mdpi.com The presence of multiple resistance mechanisms complicates control strategies, as rotating to a different mode of action may not be effective if the weed population has already developed a non-target-site resistance mechanism, such as enhanced metabolic degradation, that can detoxify a wide array of herbicides. mdpi.comhracglobal.com

| Weed Species | Herbicide Group Resistance | Resistance Mechanism Type | Reference |

|---|---|---|---|

| Lolium rigidum (Annual Ryegrass) | ACCase (Group 1) & ALS (Group 2) Inhibitors | Target-Site (TSR) and Non-Target-Site (NTSR) | mdpi.comhracglobal.com |

| Alopecurus myosuroides (Black-grass) | ACCase (Group 1) & other MoAs | TSR and NTSR (Enhanced Metabolism) | hracglobal.comcambridge.org |

| Amaranthus tuberculatus (Waterhemp) | PPO (Group 14) & ALS (Group 2) Inhibitors | TSR and NTSR | cambridge.org |

| Echinochloa crus-galli (Barnyardgrass) | ACCase (Group 1) & ALS (Group 2) Inhibitors | TSR | mdpi.com |

Dynamics of Resistance Evolution in Weed Populations

The evolution of herbicide resistance in a weed population is a dynamic process governed by several genetic and operational factors. researchgate.net It follows the principles of natural selection, where the application of an herbicide acts as a powerful selective force.

In any large weed population, a small number of individuals may naturally possess genes that confer resistance to a herbicide, even before it is first applied. croplife.org.auweedscience.org The frequency of these pre-existing resistance genes varies depending on the weed species and the herbicide's mode of action. grdc.com.au When a herbicide like this compound is used repeatedly, it kills the susceptible plants, while the rare resistant individuals survive, reproduce, and pass the resistance genes to their offspring. awsjournal.org This process is known as selection pressure. grdc.com.au

The rate at which resistance becomes dominant in a population is heavily influenced by the initial frequency of the resistance allele. researchgate.netgrdc.com.au For herbicides where the initial frequency of resistance is relatively high, such as for Group 2 (ALS inhibitors), resistance can evolve rapidly. croplife.org.augrdc.com.au Conversely, if the initial frequency is very low, it may take many years of consistent selection pressure for the resistant biotype to become prevalent. croplife.org.au Mathematical models confirm that the intensity of herbicide selection pressure and the initial frequency of the resistant phenotype are the most critical factors determining the rate of resistance evolution. researchgate.net

Several interconnected factors influence how quickly a weed population develops resistance to a herbicide such as this compound.

Application Frequency: The more often a herbicide or herbicides with the same mode of action are applied, the greater the selection pressure and the faster resistance will develop. croplife.org.au The number of years of herbicide use is a strong indicator of selection intensity. croplife.org.auweedscience.org

Herbicide Efficacy: Highly effective herbicides that kill a very high percentage of the susceptible population exert strong selection pressure, which can paradoxically increase the rate of resistance development compared to less effective herbicides. grdc.com.au

Weed Biology and Density: The biological characteristics of the weed species play a crucial role. croplife.org.auweedscience.org Species that produce a large number of seeds and have a short seed bank life in the soil tend to evolve resistance more quickly. croplife.org.au Furthermore, greater genetic diversity within a weed species increases the likelihood that resistance genes are present. croplife.org.auweedscience.org

Population Size: Larger weed populations are statistically more likely to contain individuals with pre-existing resistance genes, accelerating the selection process when a herbicide is applied. grdc.com.au

| Factor | Influence on Resistance Development | Example/Detail | Reference |

|---|---|---|---|

| Selection Pressure | High | Repeated use of the same herbicide mode of action. | grdc.com.au |

| Application Frequency | High | Applying a Group 1 herbicide multiple times within a season or in consecutive years. | croplife.org.au |

| Initial Gene Frequency | Variable | Higher initial frequency (e.g., Group 2 herbicides) leads to faster resistance. | croplife.org.augrdc.com.au |

| Weed Population Size | High | Large infestations increase the probability of resistant individuals being present. | grdc.com.au |

| Weed Biology | High | High seed output and short seed bank life accelerate evolution. | croplife.org.au |

Strategies for Herbicide Resistance Management

Given the persistent threat of resistance, relying solely on a single herbicide is not a sustainable practice. isa-india.in Management strategies must aim to reduce selection pressure and preserve the efficacy of existing chemical tools.

Integrated Weed Management (IWM) is a holistic approach that combines multiple weed control tactics—cultural, mechanical, biological, and chemical—into a single, comprehensive strategy. croplife.org.auisa-india.in The goal of IWM is to manage weed populations in the long term, reducing the over-reliance on any single method, particularly herbicides. awsjournal.org

Key components of IWM include:

Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of specific weeds and allows for the rotation of herbicides with different modes of action. awsjournal.org

Cultural Practices: Techniques such as selecting competitive crop cultivars, adjusting planting dates, and optimizing row spacing can enhance the crop's ability to outcompete weeds for resources. awsjournal.org

Mechanical Control: Tillage and other physical methods can be used to manage weeds, reducing the number of herbicide applications needed. awsjournal.org

Harvest Weed Seed Control (HWSC): This involves collecting and destroying weed seeds during the crop harvesting process to prevent them from entering the soil seed bank. weedsmart.org.au

Farm Hygiene: Preventing the spread of resistant weed seeds between fields via machinery and equipment is a critical, yet often overlooked, component of resistance management. weedsmart.org.au

By implementing a diverse range of control tactics, IWM reduces the selection pressure exerted by any one method, thereby slowing the evolution of herbicide resistance. croplife.org.auweedsmart.org.au

A cornerstone of chemical weed control within an IWM framework is the strategic diversification of herbicide modes of action (MoA). bayer.co.uk this compound belongs to the Aryloxyphenoxypropionate ("fop") chemical family, which is part of the MoA Group 1 (formerly Group A), the ACCase inhibitors. croplife.org.augrdc.com.au To manage resistance to this group, it is crucial to rotate and mix herbicides with different MoAs. bayer.co.ukcroplife.org.au

The Herbicide Resistance Action Committee (HRAC) has developed a classification system to help growers identify different MoAs. bayer.co.uk For managing resistance to Group 1 herbicides like haloxyfop, strategies include:

Rotation: Avoid using Group 1 herbicides in the same field year after year. Instead, rotate to herbicides from other groups such as Group 2 (ALS inhibitors), Group 5 (Photosystem II inhibitors), or Group 15 (Very long-chain fatty acid synthesis inhibitors). bayer.co.ukcroplife.org.au

Mixtures: Using tank mixes of compatible herbicides with different MoAs that are both effective on the target weed can be a powerful strategy. croplife.org.au This makes it less likely that a weed will have resistance to both modes of action.

Sequential Applications: Applying two herbicides with different MoAs in sequential applications (a "double-knock" approach) can control survivors from the first application. croplife.org.au

Role of Herbicide Mixtures and Combinations in Mitigating Resistance Development

The use of herbicide mixtures and combinations is a cornerstone of proactive herbicide resistance management. croplife.org.au This strategy is predicated on the principle of diversifying the modes of action (MoA) applied to a weed population, which significantly lowers the probability of selecting for resistant individuals. researchgate.netawsjournal.org For a weed to survive a mixture of two effective herbicides with different MoAs, it would likely need to possess resistance mechanisms for both, a statistically rare event. researchgate.net

The effectiveness of this approach hinges on several key factors, including ensuring that each herbicide in the mixture is effective against the target weed, that they have overlapping weed control spectrums, and that there is no existing cross-resistance. researchgate.net Applying herbicides in combination, either as a tank mix or in sequential applications, is considered more effective at delaying resistance than rotating single herbicides annually. croplife.org.auresearchgate.net This is because mixtures apply multiple selection pressures simultaneously, whereas rotation allows for the selection of individuals resistant to one herbicide in one year and another in the next, potentially leading to the accumulation of resistance traits over time. researchgate.net

Research has demonstrated the efficacy of mixtures containing acetyl-CoA carboxylase (ACCase) inhibitors like haloxyfop. For instance, in the management of glyphosate-resistant feather fingergrass (Chloris virgata), tank mixtures or sequential applications of haloxyfop with herbicides like paraquat (B189505) or glufosinate (B12851) have proven effective. plos.org Similarly, combining haloxyfop with other ACCase inhibitors, such as clethodim, is a documented practice for controlling grass weeds in various crops. genfarm.com.au The development of pre-formulated composite herbicides, such as a combination of pyrithiobac-sodium, fluorochloridone, and haloxyfop-R-methyl, further exemplifies this strategy, aiming to widen the herbicidal spectrum and delay the onset of resistance in challenging environments like cotton fields. google.com

The following table summarizes research findings on herbicide combinations involving haloxyfop for managing difficult or resistant weeds.

| Haloxyfop Combination Partner(s) | Mode of Action (Partner) | Target Weed Example | Application Strategy | Research Finding Summary | Citation |

|---|---|---|---|---|---|

| Glufosinate or Paraquat | Glutamine synthetase inhibitor (Glufosinate); Photosystem I inhibitor (Paraquat) | Glyphosate-Resistant Feather Fingergrass (Chloris virgata) | Mixture or Sequential Application | Provided 97% to 100% mortality of 8-10 leaf stage plants, demonstrating effective control of a glyphosate-resistant biotype. | plos.org |

| Clethodim | ACCase inhibitor ('DIM') | Annual Ryegrass, Brome Grass, Volunteer Cereals | Tank Mix | Recommended practice for controlling grass weeds in crops like canola, chickpeas, and lentils. | genfarm.com.au |

| Pyrithiobac-sodium, Fluorochloridone | ALS inhibitor (Pyrithiobac-sodium); PDS inhibitor (Fluorochloridone) | Various grassy and broadleaf weeds | Composite Formulation | Designed to provide a wider spectrum of control and delay resistance development in cotton. | google.com |

| Acifluorfen or Bentazon | PPO inhibitor (Acifluorfen); Photosystem II inhibitor (Bentazon) | Broadleaf weeds (in addition to grass control by haloxyfop) | Tank Mix | Used to broaden the weed control spectrum in certain bean crops, though caution for crop effects is noted. | ozcrop.com.au |

Non-Chemical Weed Control Methods in Resistance Mitigation

The utility of non-chemical methods is particularly important given that resistance may not always come with a fitness cost. scielo.br In such cases, resistant weeds can thrive and reproduce even in the absence of the herbicide, making their control reliant on methods other than just rotating or mixing chemicals. scielo.br

Non-chemical methods can be broadly categorized as cultural, mechanical, and physical.

Cultural Methods: These involve modifying cropping system practices to give the crop a competitive advantage over weeds. Key cultural methods include:

Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of specific weeds and allows for the use of different management practices, including different herbicides or cultivation methods. tnau.ac.in

Cover Cropping: Planting cover crops can suppress weed growth through competition for light, water, and nutrients, and through the release of allelopathic chemicals. aapresid.org.ar

Altering Planting Dates and Crop Density: Adjusting the timing of planting can help the crop establish before weeds emerge. Increasing crop seeding rates can enhance the crop's ability to out-compete weeds for resources. scielo.braapresid.org.ar

Mechanical and Physical Methods: These methods physically destroy or remove weeds.

Tillage: Ploughing and other forms of cultivation can bury weed seeds, prevent their germination, and destroy emerged weeds. tnau.ac.in

Mowing or Slashing: This can prevent weed seed production, particularly for upright weeds. Fraise mowing, a more intensive practice, has been explored as a non-chemical option for controlling problematic weeds like annual bluegrass (Poa annua), which has documented resistance to haloxyfop. researchgate.net

Hand Weeding/Roguing: Manually removing surviving weeds after a herbicide application is crucial to prevent resistant individuals from setting seed. far.org.nz

The following table outlines key non-chemical methods and their role in mitigating herbicide resistance.

| Method Category | Specific Method | Principle of Resistance Mitigation | Citation |

|---|---|---|---|

| Cultural | Crop Rotation | Disrupts weed life cycles and diversifies selection pressures. | tnau.ac.in |

| Cultural | Cover Cropping | Suppresses weed populations through competition and allelopathy, reducing reliance on herbicides. | aapresid.org.ar |

| Cultural | Competitive Cultivars/Increased Seeding Rate | Enhances the crop's ability to compete with weeds for resources, reducing the weed population size. | aapresid.org.ar |

| Cultural | Altering Sowing Date | Allows the crop to establish ahead of key weed germination periods. | scielo.br |

| Mechanical | Tillage/Cultivation | Directly destroys weeds and can bury weed seeds, reducing the number of plants selected by herbicides. | tnau.ac.in |

| Mechanical/Physical | Mowing/Fraise Mowing | Prevents seed set of surviving weeds and can reduce the weed seedbank. | researchgate.net |

| Mechanical/Physical | Hand Roguing | Removes individual herbicide-resistant escapees before they can reproduce and spread resistant genes. | far.org.nz |

By combining these non-chemical tactics with the judicious use of herbicides like this compound, growers can develop more sustainable and resilient weed management systems. awsjournal.org

Environmental Fate and Transport

Degradation Pathways in Soil Environments

In the soil, the ester form of haloxyfop (B150297), such as haloxyfop-methyl (B155383) or haloxyfop-P-methyl, undergoes rapid transformation into its herbicidally active acid form, which is then subject to further microbial breakdown and stereochemical changes.

Upon application to soil, haloxyfop esters are quickly hydrolyzed to form haloxyfop acid, which becomes the primary residue in the short term. fao.org This hydrolysis is a rapid process, with studies on haloxyfop-P-methyl showing a disappearance half-life of approximately 0.5 days. fao.org Research confirms that the ester cleavage has a half-life of just a few hours. nih.govacs.orgacs.org This rapid conversion is primarily a chemical process, as demonstrated by the fact that haloxyfop-P-methyl hydrolyzes just as quickly in sterile soil as it does in fresh, microbially active soil. fao.orgfao.org This indicates the methyl ester is chemically labile and its conversion to the acid form is not dependent on microbial activity. fao.orgfao.org The herbicidally active acid metabolite is then available for further degradation processes within the soil environment. acs.org

Table 1: Hydrolysis and Degradation Half-Lives of Haloxyfop Forms in Soil

| Compound | Process | Half-Life | Soil Condition | Reference |

|---|---|---|---|---|

| Haloxyfop-P-methyl | Disappearance (primarily via hydrolysis) | ~0.5 days | Aerobic | fao.org |

| Haloxyfop-methyl | Ester Hydrolysis | A few hours | Not specified | nih.govacs.org |

| Haloxyfop-P acid | Disappearance | 9–21 days (typical) | Aerobic | fao.org |

Following hydrolysis, the subsequent breakdown of haloxyfop acid is predominantly a biological process. nih.govacs.org In sterile soil, haloxyfop-P acid is persistent, indicating that microorganisms are the main drivers of its degradation. fao.orgnih.govacs.orgacs.org The degradation of the acid form is slower than the initial ester hydrolysis, with half-lives typically ranging from 9 to 21 days in aerobic soil conditions. fao.org The utilization of microorganisms for the removal of aryloxyphenoxy-propionate herbicides (AOPPs) like haloxyfop from contaminated soils is considered an environmentally friendly and cost-effective remediation strategy. ajol.info

Several bacterial genera have been identified as capable of degrading haloxyfop and other AOPP herbicides. Research has shown that the application of haloxyfop can lead to an increased relative abundance of genera known to degrade herbicides efficiently. nih.govresearchgate.net Specific genera isolated from soil and identified as having the potential to utilize and degrade haloxyfop include Pseudomonas, Acinetobacter, Micrococcus, and Bacillus. nih.govresearchgate.netscispace.com Studies have successfully cultured Bacillus sp. and Micrococcus sp. on media containing Haloxyfop-R methyl ester as the sole carbon source, demonstrating their role in its breakdown. scispace.com Other identified genera that may play a role in degradation include Pontibacter, Shewanella, and Aeromonas. nih.govresearchgate.net

Table 2: Bacterial Genera Associated with Haloxyfop Degradation

| Bacterial Genus | Role in Degradation | Reference |

|---|---|---|

| Pseudomonas | Increased abundance in haloxyfop-treated soil; known herbicide degrader. | nih.govresearchgate.net |

| Acinetobacter | Increased abundance in haloxyfop-treated soil; known herbicide degrader. | nih.govresearchgate.net |

| Micrococcus | Shown to utilize haloxyfop as a sole carbon and energy source. | scispace.com |

| Bacillus | Shown to utilize haloxyfop as a sole carbon and energy source. | scispace.com |

| Pontibacter | Increased abundance in haloxyfop-treated soil. | nih.govresearchgate.net |

| Shewanella | Increased abundance in haloxyfop-treated soil. | nih.govresearchgate.net |

Mineralization is the complete degradation of an organic compound to its inorganic components, such as carbon dioxide. thepharmajournal.com In the case of haloxyfop, soil microorganisms are capable of mineralizing the compound over time. scispace.com Studies using radiolabeled haloxyfop-P-methyl have shown that after approximately 9 months of aerobic incubation, 6–33% of the initial dose had been mineralized to CO2. fao.org During the same period, unextracted residues accounted for 28–46% of the dose. fao.org One study identified Micrococcus sp. as being particularly effective in mineralizing the herbicide content of a culture medium. scispace.com

Haloxyfop is a chiral herbicide, meaning it exists as two enantiomers (R and S forms) that are mirror images of each other. acs.org The R-enantiomer (also known as haloxyfop-P) possesses the primary herbicidal activity. nih.govacs.org A significant process that occurs in soil is the rapid stereochemical inversion of the S-enantiomer to the herbicidally active R-enantiomer. nih.govacs.orgeuropa.eu This conversion is biologically mediated; it does not occur in sterile soil, confirming the essential role of soil microbes in the process. nih.govacs.orgacs.org This rapid interconversion means that even if a racemic mixture (containing both R and S forms) is applied, the less active S-form is quickly converted to the active R-form in the soil environment. nih.govacs.org

The rate at which haloxyfop degrades in soil is significantly influenced by various soil properties.

Microbial Activity: As established, microbial activity is the cornerstone of haloxyfop-acid degradation and enantiomeric inversion. nih.govacs.org In sterile soils where microbial populations are absent, the degradation of haloxyfop acid is negligible. fao.orgnih.gov Therefore, factors that promote a healthy and active microbial community, such as adequate moisture and organic matter, will generally enhance degradation. thepharmajournal.com

pH: Soil pH can influence microbial activity and the chemical state of the herbicide. scispace.comthepharmajournal.com Studies on other chiral herbicides have shown that enantioselectivity in degradation can be linked to soil pH. europa.eu For instance, one study noted that the topsoil samples investigated for haloxyfop degradation were acidic (pH 4.62-5.08), which may have had a direct effect on the microbial activity within them. ajol.infoscispace.com

Organic Carbon: The half-life of haloxyfop-P acid can be extended in subsoils with low organic carbon content, where half-lives of 28 and 129 days were observed, compared to the more typical 9–21 days. fao.org

Other Factors: Soil variables including electrical conductivity, redox potential, and soil moisture have been shown to jointly shape the bacterial community in rhizosphere soil, which in turn can influence the rate of haloxyfop dissipation. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| Haloxyfop-sodium |

| Haloxyfop-methyl |

| Haloxyfop-P-methyl |

| Haloxyfop acid |

| Haloxyfop-P acid |

| R-haloxyfop |

| S-haloxyfop |

Dissipation and Half-Life Studies in Various Soil Types

The dissipation of haloxyfop from soil is a multifaceted process involving both biological and chemical degradation. Once applied to soil, ester forms of haloxyfop, such as haloxyfop-P-methyl, are not persistent and undergo rapid chemical hydrolysis to the herbicidally active haloxyfop acid. nih.govacs.org This initial conversion is very fast, with the half-life of the methyl ester being a few hours to approximately 0.5 days. nih.govfao.org

The subsequent dissipation of the resultant haloxyfop acid is primarily driven by microbial degradation and is significantly influenced by soil characteristics. nih.gov In aerobic soil incubation studies, the half-life of haloxyfop acid typically ranges from 9 to 21 days. fao.orgfao.org Field studies have also reported rapid dissipation, with one investigation in the rhizosphere soil of Spartina alterniflora observing a half-life between 2.6 and 4.9 days. However, the persistence can increase substantially in environments with low microbial activity. For instance, in subsoils characterized by low organic carbon content, the degradation is much slower, and half-lives can extend to 28 and even 129 days. fao.orgfao.org This highlights the critical role of soil composition and depth in the persistence of haloxyfop in the environment. In sterile soil, haloxyfop acid is persistent, confirming that its degradation is a biologically mediated process. nih.govfao.org

Table 1: Reported Dissipation Half-Life (DT₅₀) of Haloxyfop Forms in Soil

Haloxyfop Form Soil Condition Reported Half-Life (DT₅₀) Reference Index Haloxyfop-P-methyl Aerobic Soil ~0.5 days nih.gov Haloxyfop Acid Typical Aerobic Soil 9 - 21 days [2, 5] Haloxyfop Acid Rhizosphere Soil 2.6 - 4.9 days Haloxyfop Acid Low Organic Carbon Subsoil 28 - 129 days [2, 5]

Sorption and Leaching Behavior in Soil

The movement of this compound in the soil profile is largely governed by sorption processes, which in turn dictate its potential for leaching into groundwater.

Haloxyfop, as a phenoxyalkanoic acid herbicide, primarily adsorbs to soil organic matter and clay colloids. nih.gov These components constitute the most reactive surfaces within the soil matrix. The interaction between the haloxyfop anion and these soil colloids is generally attributed to weak physical forces, such as van der Waals forces and hydrogen bonding. For non-ionic compounds, adsorption is strongly correlated with organic matter content, which acts as a partition medium.

The sorption of haloxyfop is quantified using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value normalizes the adsorption potential of a chemical based on the soil's organic carbon content, which is the most significant factor for many organic herbicides. A representative Koc value for haloxyfop acid is 128 mL/g.

Soil pH is another critical factor influencing the sorption of haloxyfop. As a weak acid, haloxyfop exists predominantly in its anionic (negatively charged) form in soils with neutral to alkaline pH. Since soil organic matter and clay surfaces also carry a net negative charge in this pH range, electrostatic repulsion can occur. agvise.com This repulsion reduces sorption and increases the concentration of haloxyfop in the soil solution, making it more available for transport or degradation. nih.govagvise.com Consequently, the adsorption of haloxyfop is generally negatively correlated with soil pH; as pH increases, sorption tends to decrease.

The potential for a pesticide to leach to groundwater is a function of both its persistence (half-life) and its mobility (sorption). orst.edu A common metric used to estimate this potential is the Groundwater Ubiquity Score (GUS), which is calculated using the pesticide's soil half-life and Koc value. orst.eduresearchgate.net

GUS = log₁₀(Soil Half-life) x [4 - log₁₀(Koc)] orst.edu

Using a typical soil half-life of 21 days and a Koc of 128 mL/g, the GUS for haloxyfop is calculated as: GUS = log₁₀(21) x [4 - log₁₀(128)] = 1.32 x [4 - 2.11] = 1.32 x 1.89 = 2.49

A GUS value greater than 2.8 indicates a high leaching potential, a value between 1.8 and 2.8 suggests a transient or moderate potential, and a value less than 1.8 indicates a low potential. While the calculation above yields a moderate potential, other databases report a calculated GUS value for haloxyfop of 3.70, which places it in the "High leachability" category. herts.ac.uk This higher classification likely considers the longer half-lives observed in subsoils. The increased persistence at depth, combined with its moderate sorption, suggests that under certain conditions, particularly in soils with low organic matter or following heavy rainfall events, haloxyfop has the potential to leach towards groundwater.

Volatility is not a significant dissipation pathway for this compound. In the soil environment, it exists as a salt or, more commonly, as the dissociated haloxyfop anion in the soil solution. Ionic compounds have very low vapor pressure and are essentially non-volatile. While ester forms like haloxyfop-methyl have some potential to volatilize from soil surfaces, their extremely rapid hydrolysis to the non-volatile acid minimizes this as a relevant environmental fate process.

Photodegradation and Chemical Degradation Pathways

The breakdown of haloxyfop in the environment can occur through chemical reactions and photodegradation, although their importance varies significantly between soil and water.

The primary chemical degradation pathway is the initial, rapid hydrolysis of any ester pro-herbicides to haloxyfop acid. researchgate.net Following this step, the haloxyfop acid molecule is further broken down by soil microorganisms. This biodegradation involves the cleavage of the molecule, leading to the formation of several metabolites. Key identified soil metabolites include pyridinol and pyridinone-based compounds. fao.org

In aqueous environments, photodegradation becomes a much more significant process. When exposed to sunlight in water, haloxyfop-methyl is highly unstable and degrades rapidly, with half-lives measured in minutes. This process also leads to the formation of haloxyfop acid as well as other photoproducts, including phenol, pyridinol, and pyridinone metabolites.

Persistence Categories in Environmental Systems

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down into other substances. For herbicides like this compound, understanding its persistence is crucial for assessing its potential long-term environmental impact. This compound rapidly dissociates in the environment to form the active ingredient, haloxyfop acid. Therefore, the persistence of haloxyfop acid is the primary focus of environmental fate studies. The persistence of a pesticide is often categorized based on its half-life (DT50), which is the time it takes for 50% of the initial amount to degrade.

Persistence in Soil

In soil, the degradation of haloxyfop acid is primarily a biological process mediated by microorganisms. nih.gov The rate of degradation can be influenced by several factors, including soil type, organic matter content, temperature, and moisture.

Numerous studies have investigated the half-life of haloxyfop acid in various soil types under aerobic conditions. Generally, haloxyfop acid is considered to be of low to moderate persistence in soil. acs.orgharvard.edu

Classification of Soil Persistence:

Non-persistent: Half-life of less than 30 days.

Moderately persistent: Half-life between 30 and 100 days.

Persistent: Half-life of more than 100 days.

Based on available data, haloxyfop acid typically falls into the non-persistent to moderately persistent category in soil. For example, in many agricultural soils, the half-life is often reported to be in the range of 9 to 21 days. acs.orgharvard.edu However, in subsoils with low organic carbon content, the degradation can be slower, with half-lives extending to 28 and even 129 days in specific cases. nih.gov One study found half-lives of haloxyfop acid to range from 9 to 20 days in different soil types. fao.org Another study on the persistence of haloxyfop in rhizosphere soil reported a half-life of 2.6–4.9 days.

| Soil Type | Half-life (DT50) in days | Persistence Category | Reference(s) |

| Various agricultural soils | 9 - 21 | Non-persistent | acs.orgharvard.edu |

| Subsoils with low organic carbon | 28 - 129 | Moderately persistent to Persistent | nih.gov |

| Marcham soils | 9 | Non-persistent | fao.org |

| Speyer 2.2 sandy loam | 20 | Non-persistent | fao.org |

| Rhizosphere soil | 2.6 - 4.9 | Non-persistent |

Persistence in Water

The persistence of haloxyfop in aquatic environments is influenced by processes such as hydrolysis and photolysis (degradation by sunlight). Haloxyfop-methyl, a related ester that rapidly hydrolyzes to haloxyfop acid, has been shown to be unstable in water, particularly when exposed to sunlight.

One study on the photodegradation of haloxyfop-methyl in various natural waters found that it degraded very rapidly, with half-lives ranging from 9.18 to 47.47 minutes under sunlight exposure. researchgate.net This suggests that in sunlit surface waters, the parent ester of haloxyfop would be non-persistent. The resulting haloxyfop acid is the compound of primary interest for persistence in the water column and sediment.

Hydrolysis rates are dependent on the pH of the water. For haloxyfop-methyl, hydrolysis is slow in acidic conditions (pH 5) with a half-life of 141 days, faster in neutral conditions (pH 7) with a half-life of 18 days, and very rapid in alkaline conditions (pH 9) with a half-life of just 2 hours. fao.org

| Environmental Compartment | Degradation Process | Half-life (DT50) | Persistence Category | Reference(s) |

| Natural Waters (Haloxyfop-methyl) | Photodegradation | 9.18 - 47.47 minutes | Non-persistent | researchgate.net |

| Water (pH 5, Haloxyfop-methyl) | Hydrolysis | 141 days | Persistent | fao.org |

| Water (pH 7, Haloxyfop-methyl) | Hydrolysis | 18 days | Non-persistent | fao.org |

| Water (pH 9, Haloxyfop-methyl) | Hydrolysis | 2 hours | Non-persistent | fao.org |

Persistence in Air

The potential for a pesticide to persist in the atmosphere is related to its volatility and its susceptibility to degradation by atmospheric oxidants, primarily hydroxyl radicals. unito.it There is limited specific data available on the atmospheric half-life of haloxyfop acid. However, an estimation of its potential for atmospheric transport can be inferred from its physical and chemical properties.

Ecological Impacts on Non Target Organisms and Ecosystems

Effects on Soil Microbiota

Soil microorganisms are fundamental to maintaining soil health and fertility, mediating a wide array of ecosystem services. The introduction of herbicides like haloxyfop-sodium can alter the delicate balance of these microbial communities.

However, the impact can be more pronounced in specific soil compartments, such as the rhizosphere.

Soil enzymes are crucial catalysts in the decomposition of organic matter and the cycling of nutrients. Their activity levels are often used as indicators of soil health. Studies have shown that haloxyfop-P-methyl, when applied once at its recommended dose, did not significantly influence fluorescein diacetate (FDA) hydrolysis or beta-glucosidase activities. tdl.orgembrapa.br FDA hydrolysis is a broad-spectrum measure of microbial enzymatic activity, while beta-glucosidase is a key enzyme in the carbon cycle, involved in the final step of cellulose degradation. tdl.orgembrapa.br

The lack of significant impact on these enzyme activities suggests a degree of resilience in the soil's functional capacity following a single application of the herbicide at standard rates.

Table 1: Effect of Haloxyfop-P-methyl on Soil Microbial Properties

Microbial Property Observed Impact of Haloxyfop-P-methyl (at recommended dose) Reference Bacterial and Archaeal Taxa Numbers No significant influence [ tdl.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdjdtsO3rCjtwmHiiBYl5s6lKDZ6OjRzmMXwdhZIqKf2X2XOqvlZI_2PRr0-lH80LVh2ww34V1pXTrc8kBpKyc9r-7WORp_S2JdO4yqEaXAHRuKw6GP2WBQe8ALhwTAHtePBOmClqRhAikUHmcugRJz9xvzFLhtAGosr2-Aec_XjiZVn2_MJZPZ_q4lg%3D%3D)][ embrapa.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCaKvvc5JyNPi9E8KwRA8QW3Ug4J6Uhzt7Ux46a65IDYJ1q2gWUEtPZobs7ctuYW6IrNRgdjBDLsIrNNTIybx7GAYiAEx4-_Do28f7inQXJmKoD8cnUkGILWkYwSxtne5jJyNXOf_LMwgO9lnpGEjlbHbbRYVuFmG5CpBS4PLeOTpRNyNRpHF_4TMgoyQKIM5V_tcFR7aYChdEw1AF_us8KLcFD7eXKZZhHrlIUE52ClSQQlGVrPm_tD-AnHMMwZgkoDJLT2758dlm7nJBS4Y3YxuD_PVaA4OYgPPOsi7GPDiQebhixjjh_XFA38t5_YI4Z0rlVdxz8y4%3D)] Bacterial and Archaeal Abundance Evenness No significant influence [ tdl.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdjdtsO3rCjtwmHiiBYl5s6lKDZ6OjRzmMXwdhZIqKf2X2XOqvlZI_2PRr0-lH80LVh2ww34V1pXTrc8kBpKyc9r-7WORp_S2JdO4yqEaXAHRuKw6GP2WBQe8ALhwTAHtePBOmClqRhAikUHmcugRJz9xvzFLhtAGosr2-Aec_XjiZVn2_MJZPZ_q4lg%3D%3D)][ embrapa.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCaKvvc5JyNPi9E8KwRA8QW3Ug4J6Uhzt7Ux46a65IDYJ1q2gWUEtPZobs7ctuYW6IrNRgdjBDLsIrNNTIybx7GAYiAEx4-_Do28f7inQXJmKoD8cnUkGILWkYwSxtne5jJyNXOf_LMwgO9lnpGEjlbHbbRYVuFmG5CpBS4PLeOTpRNyNRpHF_4TMgoyQKIM5V_tcFR7aYChdEw1AF_us8KLcFD7eXKZZhHrlIUE52ClSQQlGVrPm_tD-AnHMMwZgkoDJLT2758dlm7nJBS4Y3YxuD_PVaA4OYgPPOsi7GPDiQebhixjjh_XFA38t5_YI4Z0rlVdxz8y4%3D)] Fluorescein Diacetate (FDA) Hydrolysis No significant influence [ tdl.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdjdtsO3rCjtwmHiiBYl5s6lKDZ6OjRzmMXwdhZIqKf2X2XOqvlZI_2PRr0-lH80LVh2ww34V1pXTrc8kBpKyc9r-7WORp_S2JdO4yqEaXAHRuKw6GP2WBQe8ALhwTAHtePBOmClqRhAikUHmcugRJz9xvzFLhtAGosr2-Aec_XjiZVn2_MJZPZ_q4lg%3D%3D)][ embrapa.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCaKvvc5JyNPi9E8KwRA8QW3Ug4J6Uhzt7Ux46a65IDYJ1q2gWUEtPZobs7ctuYW6IrNRgdjBDLsIrNNTIybx7GAYiAEx4-_Do28f7inQXJmKoD8cnUkGILWkYwSxtne5jJyNXOf_LMwgO9lnpGEjlbHbbRYVuFmG5CpBS4PLeOTpRNyNRpHF_4TMgoyQKIM5V_tcFR7aYChdEw1AF_us8KLcFD7eXKZZhHrlIUE52ClSQQlGVrPm_tD-AnHMMwZgkoDJLT2758dlm7nJBS4Y3YxuD_PVaA4OYgPPOsi7GPDiQebhixjjh_XFA38t5_YI4Z0rlVdxz8y4%3D)] Beta-glucosidase Activity No significant influence [ tdl.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdjdtsO3rCjtwmHiiBYl5s6lKDZ6OjRzmMXwdhZIqKf2X2XOqvlZI_2PRr0-lH80LVh2ww34V1pXTrc8kBpKyc9r-7WORp_S2JdO4yqEaXAHRuKw6GP2WBQe8ALhwTAHtePBOmClqRhAikUHmcugRJz9xvzFLhtAGosr2-Aec_XjiZVn2_MJZPZ_q4lg%3D%3D)][ embrapa.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCaKvvc5JyNPi9E8KwRA8QW3Ug4J6Uhzt7Ux46a65IDYJ1q2gWUEtPZobs7ctuYW6IrNRgdjBDLsIrNNTIybx7GAYiAEx4-_Do28f7inQXJmKoD8cnUkGILWkYwSxtne5jJyNXOf_LMwgO9lnpGEjlbHbbRYVuFmG5CpBS4PLeOTpRNyNRpHF_4TMgoyQKIM5V_tcFR7aYChdEw1AF_us8KLcFD7eXKZZhHrlIUE52ClSQQlGVrPm_tD-AnHMMwZgkoDJLT2758dlm7nJBS4Y3YxuD_PVaA4OYgPPOsi7GPDiQebhixjjh_XFA38t5_YI4Z0rlVdxz8y4%3D)]

Soil microorganisms are the primary drivers of nutrient cycling, including the carbon and nitrogen cycles, which are essential for plant growth and ecosystem productivity. While direct studies on the specific effects of this compound on these cycles are limited, the impact on microbial communities can have indirect consequences. Since soil bacteria and fungi are responsible for processes like decomposition, mineralization, and nitrogen fixation, any significant alteration to their community structure or function could potentially disrupt these vital ecosystem services.

Furthermore, the introduction of sodium into the soil system could theoretically influence soil properties. High concentrations of sodium can affect soil structure and the availability of certain nutrients, which in turn can impact microbial habitats and activities, and consequently, nutrient cycling.

The rhizosphere, the soil region directly influenced by plant roots, is a hotspot of microbial activity. The effects of haloxyfop (B150297) on bacterial communities in this zone have been observed to be dynamic. One study on the rhizosphere of Spartina alterniflora found that the diversity of soil bacteria initially decreased in the early stages (days 1, 3, and 7) following haloxyfop treatment. However, this diversity recovered at later stages (days 15 and 30) of the treatment.

The application of haloxyfop also led to an increase in the relative abundance of specific bacterial genera, including Pseudomonas, Acinetobacter, Pontibacter, Shewanella, and Aeromonas. Strains from these genera are known to be capable of degrading herbicides, suggesting a potential role in the dissipation of haloxyfop in the soil.

Impacts on Aquatic Organisms and Ecosystems

The mobility of herbicides in the environment determines their potential to move from treated fields into surrounding water bodies, where they can impact non-target aquatic life.

There is evidence to suggest that haloxyfop has the potential to contaminate aquatic environments. Field studies have detected haloxyfop-methyl (B155383) in water bodies. For instance, in a study of the Samambaia River sub-basin, haloxyfop-methyl was identified as one of the main herbicides found in the water. embrapa.br It was detected in both the rainy and dry seasons, with the highest relative concentrations found in spring water and dam water. embrapa.br

The presence of herbicides like haloxyfop in water sources is a concern due to the potential risks they pose to aquatic ecosystems. embrapa.br The mobility of a pesticide in the soil, which is influenced by its chemical properties and soil characteristics, is a key factor in determining its potential to leach into groundwater or move via runoff into surface waters. researchgate.net

Table 2: Detection of Haloxyfop-methyl in Aquatic Environments

Water Body Type Detection Status Season of Detection Reference Spring Water Detected Rainy and Dry Seasons [ embrapa.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCaKvvc5JyNPi9E8KwRA8QW3Ug4J6Uhzt7Ux46a65IDYJ1q2gWUEtPZobs7ctuYW6IrNRgdjBDLsIrNNTIybx7GAYiAEx4-_Do28f7inQXJmKoD8cnUkGILWkYwSxtne5jJyNXOf_LMwgO9lnpGEjlbHbbRYVuFmG5CpBS4PLeOTpRNyNRpHF_4TMgoyQKIM5V_tcFR7aYChdEw1AF_us8KLcFD7eXKZZhHrlIUE52ClSQQlGVrPm_tD-AnHMMwZgkoDJLT2758dlm7nJBS4Y3YxuD_PVaA4OYgPPOsi7GPDiQebhixjjh_XFA38t5_YI4Z0rlVdxz8y4%3D)] Dam Water Detected Rainy and Dry Seasons [ embrapa.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCaKvvc5JyNPi9E8KwRA8QW3Ug4J6Uhzt7Ux46a65IDYJ1q2gWUEtPZobs7ctuYW6IrNRgdjBDLsIrNNTIybx7GAYiAEx4-_Do28f7inQXJmKoD8cnUkGILWkYwSxtne5jJyNXOf_LMwgO9lnpGEjlbHbbRYVuFmG5CpBS4PLeOTpRNyNRpHF_4TMgoyQKIM5V_tcFR7aYChdEw1AF_us8KLcFD7eXKZZhHrlIUE52ClSQQlGVrPm_tD-AnHMMwZgkoDJLT2758dlm7nJBS4Y3YxuD_PVaA4OYgPPOsi7GPDiQebhixjjh_XFA38t5_YI4Z0rlVdxz8y4%3D)] Groundwater and Surface Water (Post-Hurricane) Listed as a compound for analysis N/A [ tdl.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdjdtsO3rCjtwmHiiBYl5s6lKDZ6OjRzmMXwdhZIqKf2X2XOqvlZI_2PRr0-lH80LVh2ww34V1pXTrc8kBpKyc9r-7WORp_S2JdO4yqEaXAHRuKw6GP2WBQe8ALhwTAHtePBOmClqRhAikUHmcugRJz9xvzFLhtAGosr2-Aec_XjiZVn2_MJZPZ_q4lg%3D%3D)]

Effects on Aquatic Organism Physiology and Development

The impact of haloxyfop, primarily studied in its ester form haloxyfop-p-methyl, on the physiology and development of aquatic organisms has been a subject of scientific investigation. Research using the zebrafish (Danio rerio) as a model organism has revealed a range of toxic effects, indicating potential risks to aquatic ecosystems. fao.orgnih.gov

Exposure to haloxyfop-p-methyl has been shown to induce significant developmental toxicity in zebrafish larvae. Observed effects include spinal deformities, a decrease in body length, a slowed heart rate, and an enlarged yolk sac area. nih.gov Further studies have corroborated these findings, noting developmental deficiencies in the eyes and body, an increased incidence of pericardial edema, and a reduced hatching ratio and embryo viability. nih.gov